

structure-activity relationship of Endochin-like quinolones

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Compound of Interest

Compound Name: *Endochin*

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An In-Depth Technical Guide to the Structure-Activity Relationship of **Endochin-Like** Quinolones

For Researchers, Scientists, and Drug Development Professionals

Introduction

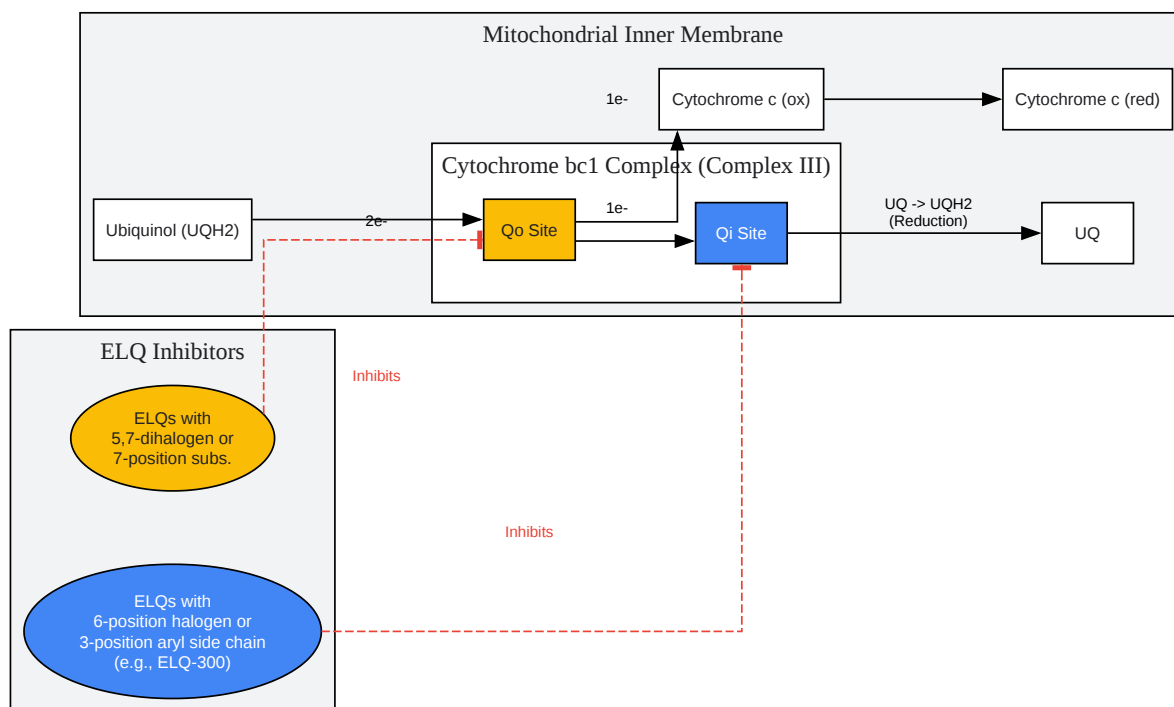
Endochin-like quinolones (ELQs) are a class of 4(1H)-quinolone compounds that have garnered significant interest in drug discovery, primarily for their potent antimalarial activity.^[1]^[2] Originally investigated in the 1940s, this chemical scaffold has been the subject of renewed and extensive optimization to overcome initial limitations such as poor solubility and metabolic instability.^[1]^[3] Modern derivatives, like the preclinical candidate ELQ-300, demonstrate remarkable, multi-stage activity against *Plasmodium* parasites, including drug-resistant strains, by targeting the mitochondrial electron transport chain.^[4]^[5]^[6] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern the efficacy of ELQs, their mechanism of action, relevant experimental protocols, and their emerging potential as anticancer agents.

Core Mechanism of Action: Targeting the Cytochrome bc1 Complex

The primary molecular target for the antimalarial action of ELQs is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.^[5]^[7] This complex is crucial for

parasite survival, facilitating the transfer of electrons from ubiquinol to cytochrome c.[4] The bc1 complex contains two distinct catalytic sites amenable to small-molecule inhibition: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5] While many inhibitors like atovaquone target the Qo site, ELQs have demonstrated the unique ability to selectively target either the Qo or Qi site based on subtle structural modifications.[4][7] This dual-site targeting capability makes the 4(1H)-quinolone scaffold particularly valuable for developing compounds that can circumvent clinical resistance to Qo inhibitors.[4]

For instance, the potent antimalarial ELQ-300 is a preferential inhibitor of the Qi site.[4][7] This mechanism of action is distinct from atovaquone and is a key reason for its efficacy against atovaquone-resistant parasite strains.[8] The inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial function, leading to its death.[9] This targeting is effective against multiple stages of the parasite's life cycle, including the erythrocytic (blood), exoerythrocytic (liver), and transmission stages, making ELQs promising candidates for prophylaxis, treatment, and transmission-blocking therapies.[2][6]



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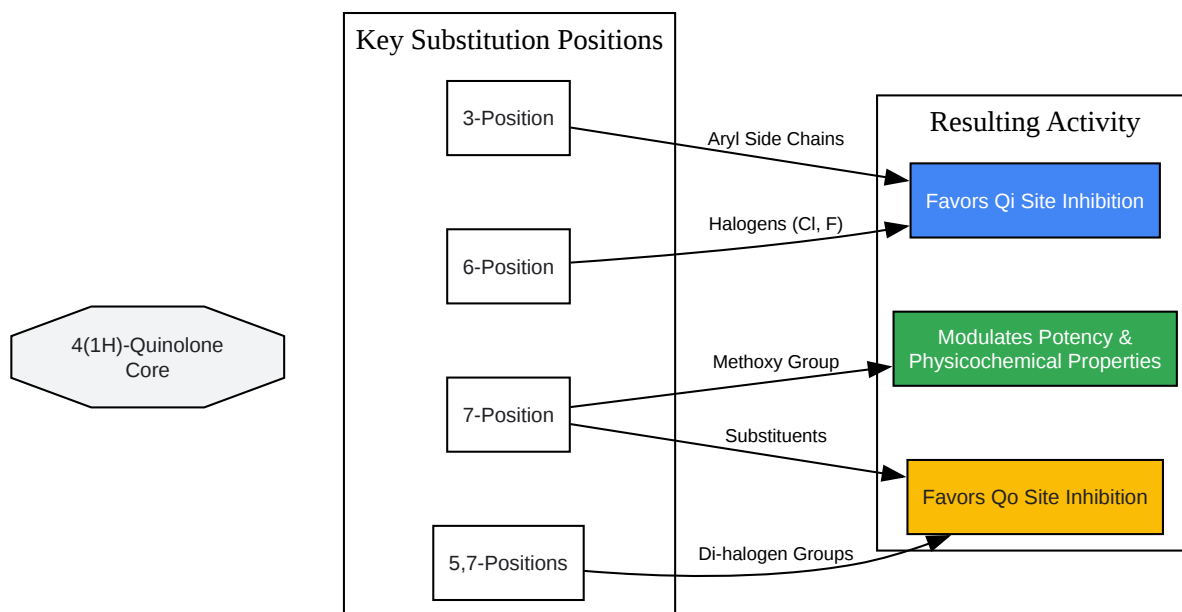
Caption: Mechanism of ELQ inhibition at the Cytochrome bc1 complex.

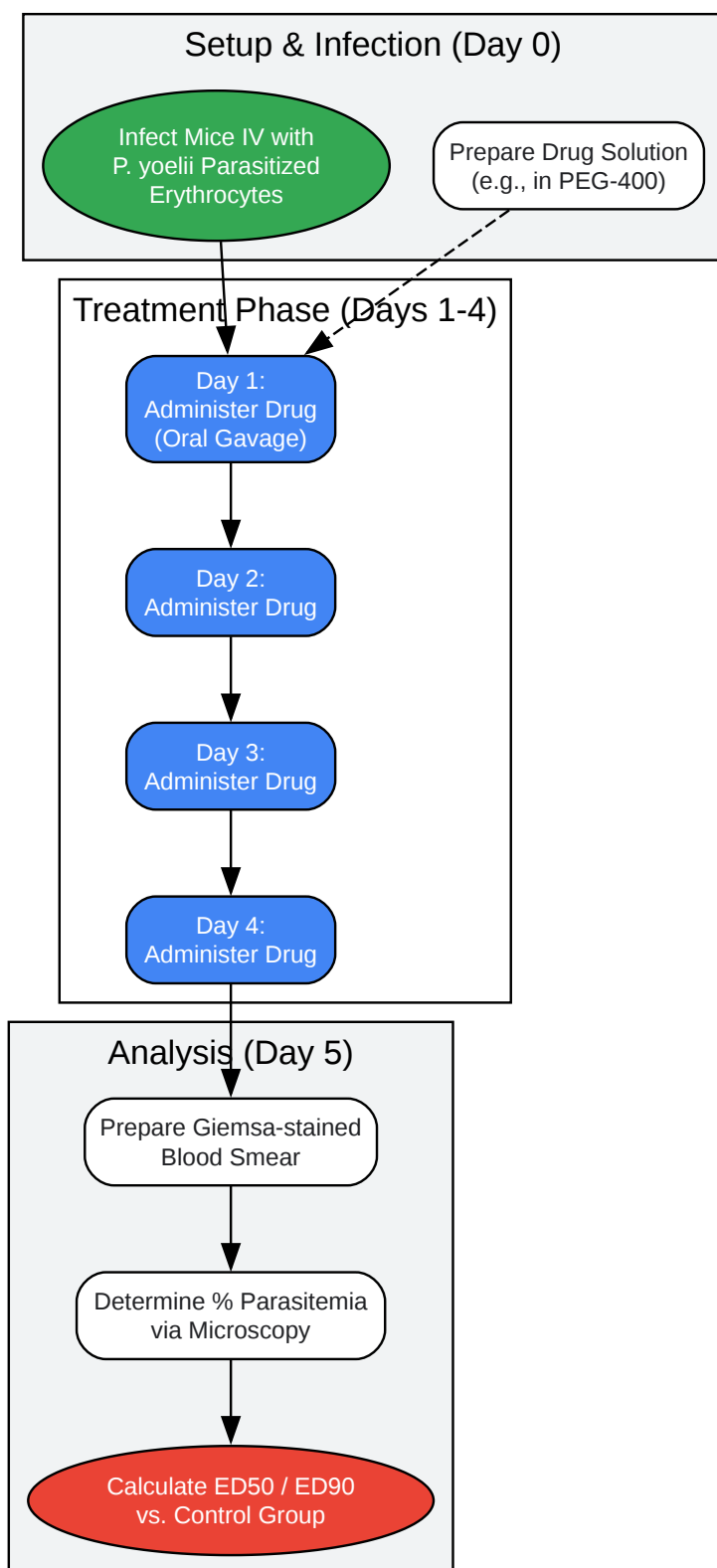
Structure-Activity Relationship (SAR) of Antimalarial ELQs

Systematic modification of the 4(1H)-quinolone scaffold has elucidated key structural features that dictate antimalarial potency and site of inhibition within the cytochrome bc1 complex. The general structure consists of a bicyclic quinolone core with critical positions for substitution at N1, C2, C3, and on the benzenoid ring (C5, C6, C7, C8).

General SAR Logical Framework

The following diagram illustrates the high-level logic of ELQ structure-activity relationships. Modifications at specific positions on the quinolone core directly influence the compound's inhibitory preference and overall efficacy.





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